molecular formula C22H22N4O4S B2890848 N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide CAS No. 899994-94-6

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2890848
CAS RN: 899994-94-6
M. Wt: 438.5
InChI Key: WCNYCWUCQPDBNQ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic compounds . Pyrazole derivatives have been found to possess interesting biological and pharmacological activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized from a variety of precursors using different methods . For example, 5-amino-pyrazoles can be used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . The synthesis often involves conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Anti-Tumor Activity

Compounds incorporating pyrazole and thiazole moieties, similar in structural complexity to the specified compound, have been synthesized and evaluated for their anti-tumor activities. For instance, a study on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. These compounds were synthesized via reactions involving specific pyrazole derivatives and evaluated for their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).

Catalytic Activity

Research on metal complexes utilizing similar pyrazolyl derivatives has shown potential in catalytic activities. For example, the synthesis and structural analysis of a cadmium complex using bisphenyl-pyrazolyl-pyridine derivative and oxalate as mixed ligands displayed catalytic activity toward the oxidation of cyclohexane. This study highlights the diverse functionalities of pyrazolyl derivatives in catalysis and their role in the synthesis of complex structures with unique properties (Fengyingc, 2012).

Corrosion Inhibition

Pyrazolone derivatives have been investigated for their corrosion inhibition properties, particularly for steel in acidic environments. A study demonstrated the effectiveness of two pyrazolone derivatives in inhibiting corrosion of N80 steel in 15% HCl. These derivatives showed significant potential as corrosion inhibitors, indicating the utility of pyrazole-based compounds in industrial applications to protect metals from corrosive damage (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-8-6-7-11-19(14)26-20(17-12-31(29,30)13-18(17)25-26)24-22(28)21(27)23-15(2)16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNYCWUCQPDBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

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